molecular formula C22H18N2O2 B11596056 2-amino-4-(4-methoxy-3-methylphenyl)-4H-benzo[h]chromene-3-carbonitrile

2-amino-4-(4-methoxy-3-methylphenyl)-4H-benzo[h]chromene-3-carbonitrile

Cat. No.: B11596056
M. Wt: 342.4 g/mol
InChI Key: JXHGDGRUSQPSFC-UHFFFAOYSA-N
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Description

2-amino-4-(4-methoxy-3-methylphenyl)-4H-benzo[h]chromene-3-carbonitrile is a synthetic organic compound belonging to the class of benzochromenes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(4-methoxy-3-methylphenyl)-4H-benzo[h]chromene-3-carbonitrile typically involves a multi-component reaction. One common method involves the reaction of vanillin, m-cresol, and malononitrile in the presence of a base such as 4,4’-bipyridyl in ethanol under mild heating conditions (50-55°C) . This one-pot reaction is efficient and yields the desired product with good purity.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(4-methoxy-3-methylphenyl)-4H-benzo[h]chromene-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced carbonitrile derivatives.

    Substitution: Halogenated and nitrated derivatives of the original compound.

Scientific Research Applications

2-amino-4-(4-methoxy-3-methylphenyl)-4H-benzo[h]chromene-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-4-(4-methoxy-3-methylphenyl)-4H-benzo[h]chromene-3-carbonitrile involves its interaction with bacterial cell walls and metal surfaces. As an antibacterial agent, it disrupts bacterial cell wall synthesis, leading to cell death . As a corrosion inhibitor, it adsorbs onto metal surfaces, forming a protective layer that prevents corrosion .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-4-(4-methoxy-3-methylphenyl)-4H-benzo[h]chromene-3-carbonitrile is unique due to its specific substitution pattern on the benzochromene core, which imparts distinct chemical and biological properties. Its methoxy and methyl groups enhance its solubility and reactivity compared to other similar compounds.

Properties

Molecular Formula

C22H18N2O2

Molecular Weight

342.4 g/mol

IUPAC Name

2-amino-4-(4-methoxy-3-methylphenyl)-4H-benzo[h]chromene-3-carbonitrile

InChI

InChI=1S/C22H18N2O2/c1-13-11-15(8-10-19(13)25-2)20-17-9-7-14-5-3-4-6-16(14)21(17)26-22(24)18(20)12-23/h3-11,20H,24H2,1-2H3

InChI Key

JXHGDGRUSQPSFC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2C3=C(C4=CC=CC=C4C=C3)OC(=C2C#N)N)OC

Origin of Product

United States

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